N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine
Description
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine (CAS: 1040680-71-4) is a secondary amine derivative characterized by a cyclohexylamine group linked via a propyl chain to a 4-chlorophenoxy substituent. Its molecular formula is C₁₅H₂₂ClNO, with a molecular weight of 267.79 g/mol . Structurally, the chlorine atom on the phenoxy ring introduces electron-withdrawing effects, which may influence its reactivity, solubility, and interactions in chemical or biological systems.
Properties
IUPAC Name |
N-[2-(4-chlorophenoxy)propyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-12(11-17-14-5-3-2-4-6-14)18-15-9-7-13(16)8-10-15/h7-10,12,14,17H,2-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPXZCVEUXFKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1CCCCC1)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine typically involves the reaction of 4-chlorophenol with 1-bromo-2-propanol to form 2-(4-chlorophenoxy)propanol. This intermediate is then reacted with cyclohexylamine under appropriate conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is utilized in various scientific research fields:
Chemistry: It serves as a reagent in organic synthesis and reaction mechanism studies.
Biology: The compound is used in biochemical assays and studies involving protein interactions.
Medicine: Research into potential therapeutic applications, including drug development and pharmacological studies.
Industry: It is employed in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, which are studied to understand the compound’s effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations
The target compound differs from analogs primarily in the substituents on the phenoxy group, the amine backbone, and the presence of multiple functional groups. Key examples include:
- The isopropyl variant (CAS: 1040680-83-8) introduces steric hindrance, which may reduce reactivity in nucleophilic reactions .
Physicochemical Properties
- The target compound’s liquid state contrasts with PACM, which may exist as a solid or viscous liquid due to intermolecular hydrogen bonding from its dual amine groups .
- The benzyloxy derivative (N-(1-(Benzyloxy)propan-2-yl)cyclohexanamine) is synthesized as a colorless liquid, similar to the target compound, but with enhanced lipophilicity from the benzyl group .
Biological Activity
N-[2-(4-Chlorophenoxy)propyl]cyclohexanamine is a synthetic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula C₁₅H₂₂ClNO, is primarily studied for its interactions in biochemical assays and its implications in medicinal chemistry.
The synthesis of this compound typically involves the reaction of 4-chlorophenol with 1-bromo-2-propanol to create an intermediate, which is then reacted with cyclohexylamine. This method allows for the production of the compound with high yield and purity under optimized conditions.
The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes. These interactions can modulate various cellular processes, making it a subject of interest in pharmacological studies. The compound may influence pathways related to neuroprotection and anti-inflammatory responses, although detailed mechanisms remain to be fully elucidated .
Therapeutic Applications
Research indicates that this compound may have potential therapeutic applications. Its use in drug development is being explored, particularly in areas related to neuroprotection and possibly as an anti-inflammatory agent. Preliminary studies suggest that it may affect cellular signaling pathways that are critical for neuronal survival .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| N-[2-(4-Bromophenoxy)propyl]cyclohexanamine | Amine derivative | Moderate anti-inflammatory |
| N-[2-(4-Fluorophenoxy)propyl]cyclohexanamine | Amine derivative | Neuroprotective effects |
| N-[2-(4-Methylphenoxy)propyl]cyclohexanamine | Amine derivative | Varies; less studied |
The unique chlorophenoxy group in this compound contributes distinct chemical properties that may enhance its biological activity compared to other derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
